molecular formula C24H24N6O3 B2918374 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921859-31-6

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2918374
CAS No.: 921859-31-6
M. Wt: 444.495
InChI Key: QWYJZQNAAJCZPB-UHFFFAOYSA-N
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Description

This compound is a triazolopurine dione derivative featuring a fused tricyclic core: a purine scaffold integrated with a [1,2,4]triazolo ring. Key structural attributes include:

  • Position 9 substitution: A 2,5-dimethylbenzyl group, enhancing lipophilicity and steric bulk.
  • Position 5 substitution: A methyl group, likely influencing conformational rigidity. The dione moiety (6,8-dione) introduces polar functional groups, balancing solubility and reactivity.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-5-33-18-10-8-16(9-11-18)20-26-27-23-29(13-17-12-14(2)6-7-15(17)3)19-21(31)25-24(32)28(4)22(19)30(20)23/h6-12H,5,13H2,1-4H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJZQNAAJCZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and triazolopyrimidine precursors. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the ethoxyphenyl and dimethylphenyl groups.

    Cyclization: reactions to form the triazolo[3,4-h]purine core.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of:

    Catalysts: to enhance reaction rates.

    Automated reactors: for precise control of reaction conditions.

    Green chemistry principles: to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolo- and purine-derived molecules, emphasizing synthetic feasibility, substituent effects, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield LC Purity
Target Compound Triazolopurine dione 9: 2,5-dimethylbenzyl; 3: 4-ethoxyphenyl; 5: methyl ~452.5* N/A N/A
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazinone 4-methoxyphenyl, diphenyl, pyrrole-thiazole-pyrimidine fusion ~683.8* Not specified Not specified
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione Triazaspiro decane dione 3,5-dimethoxyphenyl; ethyl 347.4 66% 90%
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-2-methyl-7-phenethyl-2,7,9-triazaspiro[4.5]decane-6,8-dione Triazaspiro decane dione 3,5-dimethoxyphenyl; phenethyl 423.5 60% 68%

*Molecular weights estimated based on structural formulas.

Key Observations

Core Structure Diversity: The target compound’s triazolopurine dione core differs significantly from the pyrrolo-thiazolo-pyrimidine fused system in and the spiro decane dione in . Purine derivatives are more likely to interact with nucleic acid-related targets (e.g., kinases, adenosine receptors), whereas spiro systems () may exhibit conformational rigidity, altering binding kinetics.

Substituent Effects: Ethoxy vs. Methoxy: The target’s 4-ethoxyphenyl group (electron-donating, lipophilic) contrasts with the 4-methoxyphenyl group in and 3,5-dimethoxyphenyl in . Ethoxy groups generally enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility.

Synthetic Feasibility :

  • Yields for the spiro compounds in (60–66%) suggest moderate synthetic efficiency. If the target compound’s synthesis achieves higher yields, it would be advantageous for scalability.
  • Purity levels in (68–90%) highlight challenges in isolating complex heterocycles. The target compound’s purity (if higher) would indicate superior synthetic optimization.

The phenethyl group in may enhance membrane permeability relative to the target’s dimethylbenzyl group, depending on logP values.

Biological Activity

The compound 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazole class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a triazole ring fused with a purine-like moiety which is critical for its biological activity.

Biological Activity Overview

The biological activities of the compound include:

  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl groups attached to the triazole scaffold can enhance potency against cancer cells such as HeLa and A549 .
  • Antimicrobial Properties : Similar triazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The presence of specific substituents on the phenyl rings can influence their effectiveness against bacterial and fungal strains.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives lead to programmed cell death in cancer cells through mitochondrial depolarization and activation of caspases .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.

Case Study 1: Antiproliferative Effects

In vitro studies on derivatives similar to our compound revealed IC50 values ranging from 0.45 µM to 3 µM against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Triazole Derivative AHeLa0.45
Triazole Derivative BA5492.27
Triazole Derivative CHT-291.02

These findings suggest that modifications in the substituents significantly affect potency.

Case Study 2: Antimicrobial Activity

A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent.

Research Findings

Recent studies have focused on optimizing the biological activity through structural modifications. Key findings include:

  • Substituent Variation : The presence of electron-donating groups on the phenyl rings tends to enhance anticancer activity.
  • Combination Therapies : Some studies suggest that combining these compounds with traditional chemotherapeutics could yield synergistic effects.

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